(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile
Description
(Z)-3-((3-Chlorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiazole core substituted with a 4-methoxyphenyl group and an (E)-configured acrylonitrile moiety bearing a 3-chlorophenylamino substituent. The Z-configuration of the acrylonitrile double bond is critical for maintaining planar geometry, which may enhance π-π stacking interactions with aromatic residues in target proteins .
Properties
IUPAC Name |
(Z)-3-(3-chloroanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c1-24-17-7-5-13(6-8-17)18-12-25-19(23-18)14(10-21)11-22-16-4-2-3-15(20)9-16/h2-9,11-12,22H,1H3/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBOMTMWRWTOMC-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and related research findings.
1. Overview of Thiazole Derivatives
Thiazole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of both nitrogen and sulfur in the thiazole ring contributes to their unique pharmacological properties. Research has shown that compounds containing thiazole moieties can inhibit various kinases involved in cancer progression, such as BRAF and EGFR .
The anticancer activity of this compound is primarily attributed to its ability to inhibit specific kinases and induce apoptosis in cancer cells. Studies indicate that thiazole derivatives can suppress the activity of BRAF kinase, which is often mutated in melanoma and other cancers .
2.2 Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
These results suggest that this compound may be a potential candidate for further development as an anticancer agent.
3. Antimicrobial Activity
Thiazole derivatives have also been reported to possess antimicrobial properties. Research indicates that compounds with thiazole structures can inhibit the growth of various bacteria and fungi, making them valuable in the development of new antimicrobial agents .
4. Case Studies
Several studies have highlighted the biological activity of thiazole derivatives similar to this compound:
- Study on Anticancer Activity : A recent study evaluated a series of thiazole derivatives for their ability to inhibit BRAF kinase activity and induce apoptosis in melanoma cells. The results indicated that compounds with a methoxy group on the phenyl ring exhibited enhanced potency compared to their counterparts .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited significant antibacterial activity, supporting the potential use of thiazoles in treating infections .
5. Conclusion
The compound this compound shows promising biological activities, particularly in anticancer and antimicrobial applications. Its mechanism of action involves the inhibition of key kinases associated with cancer progression and potential antimicrobial effects against various pathogens. Continued research into this compound and its derivatives could lead to novel therapeutic agents in oncology and infectious disease management.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole rings often exhibit notable anticancer properties. The presence of the methoxy group and the chlorophenyl substituent in (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile enhances its interaction with cancer cell lines.
Case Study: Antitumor Efficacy
A study evaluated the compound's efficacy against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer). The results demonstrated significant growth inhibition, with an IC50 value indicating potent activity, particularly against MCF-7 cells, which suggests a promising therapeutic potential for breast cancer treatment .
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant effects. Thiazole derivatives are known for their ability to modulate neurotransmitter systems, which can be beneficial in treating epilepsy.
Research Findings
In animal models, this compound exhibited significant anticonvulsant activity, demonstrating protection in various seizure models. The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups like chlorine enhances anticonvulsant efficacy .
Quorum Sensing Inhibition
Recent studies have explored the role of thiazole-based compounds in inhibiting quorum sensing (QS) pathways in bacteria. This is particularly relevant for combating antibiotic resistance by disrupting bacterial communication.
Application in Bacterial Infections
The compound has shown promise as a QS inhibitor targeting specific bacterial systems. In vitro studies demonstrated that it could effectively reduce biofilm formation and virulence factor production in pathogenic bacteria such as Pseudomonas aeruginosa, indicating its potential as an adjunct therapy in infectious diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties.
Key Insights
- Chlorophenyl Substituent : Enhances lipophilicity and biological activity.
- Methoxy Group : Contributes to increased solubility and bioavailability.
- Thiazole Moiety : Essential for anticancer and anticonvulsant activities due to its ability to interact with multiple biological targets .
Summary Table of Applications
| Application | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | Induces apoptosis, inhibits cell proliferation | Significant growth inhibition in MCF-7 cells |
| Anticonvulsant | Modulates neurotransmitter systems | Effective in various seizure models |
| Quorum Sensing Inhibition | Disrupts bacterial communication | Reduces biofilm formation in Pseudomonas aeruginosa |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C19H15ClN4OS.
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with the nitro group in , which is strongly electron-withdrawing. This difference may alter binding modes in enzymatic pockets, as seen in nitro-substituted analogs exhibiting higher dipole moments and altered charge distribution .
Amino vs. Urea Linkages: Urea derivatives like 9f exhibit hydrogen-bonding capabilities via the urea carbonyl, which may enhance target affinity but reduce metabolic stability compared to the target’s aniline-linked acrylonitrile.
Thiazole Core Modifications :
- Piperazine-substituted thiazoles (e.g., 9f ) demonstrate improved solubility due to the basic nitrogen, whereas the target compound’s unmodified thiazole may prioritize planar stacking interactions.
Computational Predictions
Molecular docking (AutoDock Vina ) and electron density analysis (Multiwfn ) could predict the target’s binding modes. For example:
- The 3-chlorophenyl group may occupy hydrophobic pockets in kinase targets.
- The methoxy group’s electron density distribution (via Multiwfn) might correlate with electrostatic complementarity to polar residues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
